N-benzyl-2-(3-chloro-4-fluorophenoxy)acetamide
Overview
Description
N-benzyl-2-(3-chloro-4-fluorophenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a benzyl group attached to the nitrogen atom and a phenoxyacetamide moiety substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(3-chloro-4-fluorophenoxy)acetamide typically involves the reaction of benzylamine with 3-chloro-4-fluorophenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve benzylamine in an appropriate solvent, such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add 3-chloro-4-fluorophenoxyacetyl chloride to the reaction mixture while maintaining a low temperature.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(3-chloro-4-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: Substituted derivatives with different functional groups replacing the chlorine or fluorine atoms.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound, potentially with altered biological or chemical properties.
Hydrolysis: Formation of the corresponding carboxylic acid and benzylamine.
Scientific Research Applications
N-benzyl-2-(3-chloro-4-fluorophenoxy)acetamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be employed in studies investigating its biological activity, such as its effects on specific enzymes or receptors.
Material Science: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Chemical Research: The compound can serve as a model substrate for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-benzyl-2-(3-chloro-4-fluorophenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the benzyl group and the substituted phenoxy ring can influence its binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the biological context and the specific target being studied.
Comparison with Similar Compounds
N-benzyl-2-(3-chloro-4-fluorophenoxy)acetamide can be compared with other similar compounds, such as:
N-benzyl-2-(4-chlorophenoxy)acetamide: Lacks the fluorine substitution, which may affect its chemical reactivity and biological activity.
N-benzyl-2-(3-fluorophenoxy)acetamide: Lacks the chlorine substitution, potentially altering its properties compared to the original compound.
N-benzyl-2-(3-chloro-4-methylphenoxy)acetamide: Substitution with a methyl group instead of fluorine, which can influence its steric and electronic properties.
The uniqueness of this compound lies in the specific combination of chlorine and fluorine substitutions on the phenoxy ring, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-benzyl-2-(3-chloro-4-fluorophenoxy)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO2/c16-13-8-12(6-7-14(13)17)20-10-15(19)18-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPVHBBUTJMLJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)COC2=CC(=C(C=C2)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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